

Application Notes and Protocols for Liquid-Liquid Extraction of Tetramethylenedisulfotetramine (TETS)

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Compound of Interest

Compound Name: *Tetramethylenedisulfotetramine*

Cat. No.: *B181443*

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Introduction

Tetramethylenedisulfotetramine (TETS), also known as tetramine, is a highly toxic rodenticide that poses a significant public health risk due to its use in intentional and accidental poisonings.^{[1][2][3]} Its detection in various matrices, including food, beverages, and biological samples, is crucial for forensic investigations and food safety monitoring. Liquid-liquid extraction (LLE) is a fundamental and widely used sample preparation technique for the analysis of TETS prior to instrumental analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[1][3]}

This document provides detailed application notes and protocols for the liquid-liquid extraction of TETS from various sample types. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of this potent neurotoxin.

Physicochemical Properties of TETS

Understanding the physicochemical properties of TETS is essential for developing effective LLE methods. TETS is a white, odorless, crystalline powder that is slightly soluble in water.^[2] ^[4] It is more soluble in organic solvents like acetone and ethyl acetate.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the liquid-liquid extraction of TETS.

Table 1: LLE Recovery of TETS from Beverages for GC-MS and LC-MS/MS Analysis[1][3]

Beverage	Spiking Level (µg/mL)	GC-MS Recovery (%)	GC-MS RSD (%)	LC-MS/MS Recovery (%)	LC-MS/MS RSD (%)
Milk	2.5	73	13	10	16
0.25	81	11	Below LOQ	-	
Orange Juice	2.5	125	2.6	94	12
0.25	128	8.4	101	23	
Tea	2.5	102	1.8	78	11
0.25	105	7.5	89	19	
Cola	2.5	101	2.1	85	10
0.25	103	6.9	92	18	
Water	2.5	91	-	-	-

RSD: Relative Standard Deviation LOQ: Limit of Quantitation (0.10 µg/mL for LC-MS/MS and 0.15 µg/mL for GC-MS)[3]

Table 2: LLE Recovery of TETS from Processed Foods for GC-MS/MS Analysis[2][5]

Food Matrix	Fortification Level (mg/kg)	Recovery (%)	RSD (%)
Broiled Eel	0.1	96	<7
Butter	0.1	88	<7
Cheese	0.1	85	<7
Chinese Dumpling	0.1	92	<7
Hamburger	0.1	91	<7
Pizza	0.1	89	<7
Instant Noodles	0.1	94	<7
Fried Chicken	0.1	90	<7
Potato Chips	0.1	87	<7
Chocolate	0.1	86	<7

Table 3: LLE Efficiency for TETS from Postmortem Specimens for GC-NPD Analysis[6]

Specimen	Extraction Efficiency (%)	Limit of Detection (µg/g)
Liver	>90	0.05

Experimental Protocols

This section provides detailed methodologies for the liquid-liquid extraction of TETS from different matrices.

Protocol 1: LLE of TETS from Beverages for GC-MS and LC-MS/MS Analysis[1]

1. Materials:

- Ethyl acetate (GC grade)
- Sodium chloride (NaCl)
- Borosilicate glass vials

- Vortex mixer
- Centrifuge

2. Procedure:

- Pipette 2 mL of the beverage sample into a borosilicate glass vial.
- For milk samples, use 4 mL of ethyl acetate for extraction; for all other beverages, use 2 mL.
- Add a saturating amount of sodium chloride to the vial to aid in phase separation.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 3000 rpm for 5 minutes to separate the layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
- The extract is now ready for analysis by GC-MS or LC-MS/MS.

Protocol 2: LLE of TETS from Processed Foods for GC-MS/MS Analysis[2][5]

1. Materials:

- Ethyl acetate (pesticide analysis grade)
- Anhydrous sodium sulfate (Na_2SO_4)
- n-Hexane (pesticide analysis grade)
- Acetonitrile (pesticide analysis grade)
- Homogenizer
- Filtration apparatus with Celite
- Rotary evaporator

2. Procedure:

- Weigh 10.0 g of the homogenized food sample into a glass tube.
- Add 50 g of anhydrous sodium sulfate and 50 mL of ethyl acetate.
- Homogenize the mixture.
- Filter the homogenate under vacuum through Celite.
- Wash the residue twice with 15 mL of ethyl acetate.
- Combine the filtrates and evaporate to approximately 1 mL using a rotary evaporator at a temperature below 40°C.
- Add 10 mL of n-hexane to the concentrated extract.
- Perform a liquid-liquid partitioning by adding 10 mL of acetonitrile and shaking vigorously.
- Allow the layers to separate and collect the lower acetonitrile layer.
- Repeat the partitioning of the hexane layer with another 10 mL of acetonitrile.

- Combine the acetonitrile extracts.
- The extract is now ready for further cleanup (e.g., solid-phase extraction) and GC-MS/MS analysis.

Protocol 3: LLE of TETS from Biological Tissues for GC-MS Analysis[7]

1. Materials:

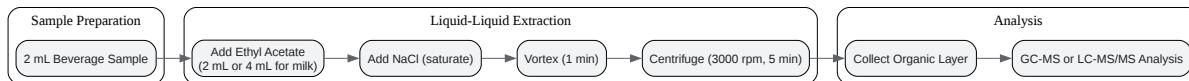
- Dichloromethane
- Homogenizer
- Centrifuge

2. Procedure:

- Homogenize the tissue sample (e.g., liver, blood).
- Add a sufficient volume of dichloromethane to the homogenate.
- Mix thoroughly to ensure efficient extraction.
- Centrifuge to separate the organic and aqueous layers.
- Collect the organic (dichloromethane) layer containing the extracted TETS.
- The extract can then be concentrated and analyzed by GC-MS.

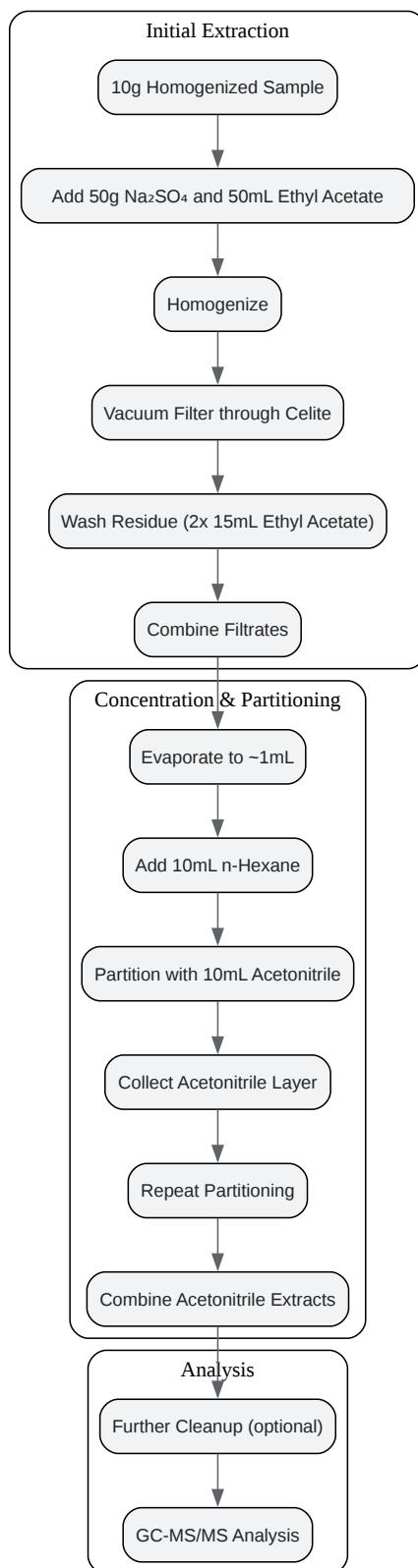
Visualizations

The following diagrams illustrate the experimental workflows for the described liquid-liquid extraction methods.

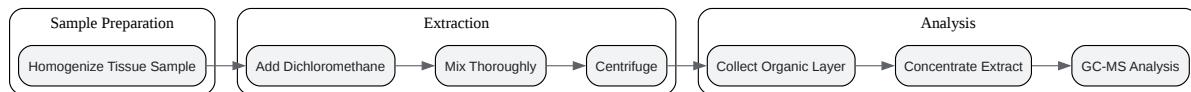


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Caption: Workflow for LLE of TETS from beverages.

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Caption: Workflow for LLE of TETS from processed foods.

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Caption: Workflow for LLE of TETS from biological tissues.

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